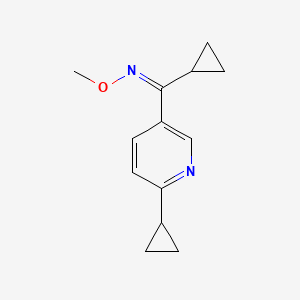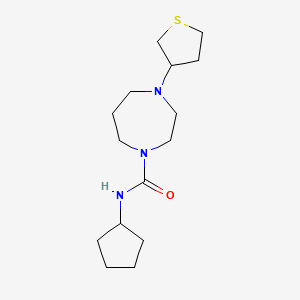methyl}-5-oxopyrrolidine-2-carboxamide CAS No. 2094051-05-3](/img/structure/B2544901.png)
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide, also known as Boc-5-oxo-L-proline benzyl ether, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide has been used in a variety of scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of cancer, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it reduces the production of inflammatory cytokines. Additionally, (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide has been used in the development of new drugs and drug delivery systems.
Wirkmechanismus
The mechanism of action of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also interact with cell signaling pathways to regulate cellular processes.
Biochemical and physiological effects:
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide has been shown to have biochemical and physiological effects in vitro and in vivo. It inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. It has also been shown to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide is its potential as a therapeutic agent for cancer and inflammation. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential as a drug delivery system. Additionally, its potential as a therapeutic agent for other diseases, such as Alzheimer's disease, could be explored.
Synthesemethoden
The synthesis of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide involves the reaction of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamideproline with benzyl chloroformate, followed by the addition of 4-(benzyloxy)benzyl cyanide. The resulting compound is then purified through a series of chromatographic techniques. This synthesis method has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
(2R)-N-[cyano-(4-phenylmethoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-12-18(23-20(25)17-10-11-19(24)22-17)15-6-8-16(9-7-15)26-13-14-4-2-1-3-5-14/h1-9,17-18H,10-11,13H2,(H,22,24)(H,23,25)/t17-,18?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLBXFPUIUGEEB-QNSVNVJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2544819.png)
![N-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2544820.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2544825.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2544829.png)

![9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2544833.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2544834.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2544837.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide](/img/structure/B2544838.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2544839.png)